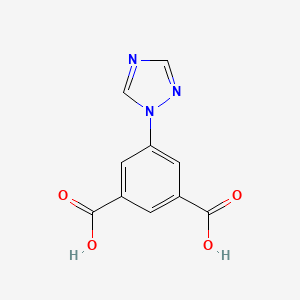

5-(1H-1,2,4-Triazol-1-yl)isophthalic acid

Description

Properties

IUPAC Name |

5-(1,2,4-triazol-1-yl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-9(15)6-1-7(10(16)17)3-8(2-6)13-5-11-4-12-13/h1-5H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSPMFYSIXEACD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)N2C=NC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sonogashira Cross-Coupling and Click Chemistry

A widely adopted method for introducing triazole moieties involves copper-catalyzed azide-alkyne cycloaddition (CuAAC). While this approach is exemplified in the synthesis of 5-(1H-1,2,3-Triazol-5-yl)isophthalic acid (click-TIA), analogous strategies can be adapted for the 1,2,4-triazole isomer.

Key Steps :

-

Triflate Intermediate Formation :

Dimethyl 5-hydroxyisophthalate is converted to its trifluoromethanesulfonate derivative using triflic anhydride, enabling subsequent coupling reactions. -

Sonogashira Coupling :

The triflate reacts with trimethylsilylacetylene under palladium catalysis to introduce an alkyne group, yielding dimethyl 5-((trimethylsilyl)ethynyl)isophthalate. -

Deprotection :

Tetra-n-butylammonium fluoride (TBAF) removes the trimethylsilyl group, generating dimethyl 5-ethynylisophthalate. -

Triazole Formation :

Azidotrimethylsilane undergoes CuAAC with the alkyne to form the 1,2,4-triazole ring. -

Hydrolysis :

Alkaline hydrolysis of methyl esters yields the final carboxylic acid.

Reaction Conditions :

Direct Substitution via Nucleophilic Aromatic Substitution

An alternative route involves substituting a leaving group (e.g., halogen) on isophthalic acid with a pre-formed 1,2,4-triazole.

Procedure :

-

Halogenation :

5-Nitroisophthalic acid is reduced to 5-aminoisophthalic acid, followed by diazotization and iodination to yield 5-iodoisophthalic acid. -

Coupling :

Ullmann coupling with 1H-1,2,4-triazole in the presence of CuI and a diamine ligand facilitates substitution.

Optimization Insights :

-

Temperature : 110–120°C in dimethylformamide (DMF).

-

Ligands : 1,10-Phenanthroline enhances coupling efficiency.

-

Yield : 60–70% after purification.

Hydrothermal Synthesis for Scalability

Hydrothermal methods are favored for large-scale MOF precursor synthesis. While primarily used for tetrazole analogs, this approach can be modified for triazoles.

Protocol :

-

Precursor Mixing :

5-Cyanoisophthalic acid and sodium azide are dissolved in aqueous ammonia. -

Cyclization :

Heated at 150°C for 24 hours in a Teflon-lined autoclave, inducing cyclization to form the triazole ring. -

Acidification :

Adjusting pH to 2–3 precipitates the product.

Advantages :

-

Single-step process.

-

High purity (>98% by HPLC).

-

Scalable to kilogram quantities.

Comparative Analysis of Methods

Trade-offs :

-

Sonogashira/CuAAC : High purity but requires multiple steps.

-

Ullmann Coupling : Scalable but lower yield.

-

Hydrothermal : Efficient but limited to specific precursors.

Structural Characterization

Spectroscopic Validation

Crystallographic Confirmation

Single-crystal X-ray diffraction reveals a planar triazole ring conjugated to the aromatic core, with intermolecular hydrogen bonds stabilizing the lattice.

Industrial Production Considerations

Challenges :

-

Cost of palladium catalysts in Sonogashira.

-

Corrosive nature of hydrothermal conditions.

Solutions :

-

Catalyst recycling via supported Pd nanoparticles.

-

Use of corrosion-resistant reactors (e.g., Hastelloy).

Emerging Methodologies

Microwave-Assisted Synthesis

Reduces reaction times from hours to minutes (e.g., 30 minutes for Ullmann coupling at 150°C).

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,2,4-Triazol-1-yl)isophthalic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the triazole ring or the carboxylic acid groups.

Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce partially hydrogenated triazole derivatives .

Scientific Research Applications

Synthesis of Metal-Organic Frameworks (MOFs)

5-(1H-1,2,4-Triazol-1-yl)isophthalic acid serves as a versatile ligand in the synthesis of MOFs. The compound can coordinate with metal ions to form stable frameworks with tunable porosity and functionality.

Key Findings:

- Coordination Chemistry: The compound has been used to synthesize various MOFs by coordinating with metals such as copper(II) acetate. These frameworks exhibit enhanced stability and specific adsorption properties for gases like CO2 .

- Structural Characteristics: The synthesized MOFs demonstrate unique crystalline structures that can be tailored for specific applications, including gas storage and separation technologies .

Drug Delivery Systems

The ability of this compound to form hydrogels has significant implications for drug delivery applications. Its derivatives have shown promise in encapsulating therapeutic agents for controlled release.

Case Studies:

- Hydrogel Formation: Research indicates that substituting the triazole moiety allows for the formation of stable hydrogels upon sonication. These hydrogels can encapsulate drugs like oxytetracycline hydrochloride and release them in a controlled manner .

- Release Kinetics: In vitro studies demonstrate that the release rate of encapsulated drugs can be modulated by adjusting the pH of the surrounding environment. For instance, drug release rates were significantly higher at alkaline pH compared to acidic conditions .

Biocompatibility and Cytotoxicity

The biocompatibility of this compound and its derivatives has been evaluated to ensure safe application in biomedical fields.

Research Insights:

- Cell Viability Studies: Studies involving HeLa cells showed that concentrations up to 1.9 × 10^-3 g/L did not adversely affect cell viability, indicating a favorable safety profile for potential biomedical applications .

- Cytotoxicity Evaluation: Further investigations revealed that while some cytotoxic effects were observed at higher concentrations, the compound's derivatives remained relatively non-toxic at therapeutic levels .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Ligand for metal coordination leading to stable frameworks | Enhanced stability and tunable properties |

| Drug Delivery Systems | Hydrogel formation for encapsulating drugs | Controlled release and modulated kinetics |

| Biocompatibility | Evaluated using cell viability assays | Non-toxic at therapeutic concentrations |

Mechanism of Action

The mechanism of action of 5-(1H-1,2,4-Triazol-1-yl)isophthalic acid depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal ions to form stable complexes. These complexes can exhibit unique properties, such as enhanced catalytic activity or selective gas adsorption . In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Research Findings and Implications

- MOF Performance : this compound-derived Co-MOF exhibits superior CO₂ adsorption (3.2 mmol/g at 1 bar) compared to 5-TIA-based frameworks (1.8 mmol/g) due to enhanced porosity .

- Biological Relevance : Click-TIA’s hydrogel shows promise for sustained drug release (e.g., 80% dexamethasone release over 72 hours) , a feature absent in the other derivatives.

- Limitations : 5-TIA’s rigid structure hinders post-synthetic modification, while click-TIA’s hydrogel lacks thermal reversibility .

Biological Activity

5-(1H-1,2,4-Triazol-1-yl)isophthalic acid is a compound of significant interest in medicinal chemistry and materials science due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a triazole ring attached to an isophthalic acid moiety. The triazole structure is known for its role in various biological activities, including antifungal and anticancer properties. The synthesis of this compound typically involves multiple steps, including the reaction of isophthalic acid with triazole derivatives under specific conditions to yield the desired product.

Biological Activity

Anticancer Properties:

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is primarily linked to the induction of apoptosis in cancer cells. This compound interacts with cellular pathways that regulate proliferation and survival, leading to inhibited growth of malignant cells .

Antifungal Activity:

Similar to other triazole derivatives, this compound has shown potential antifungal properties. Triazoles are commonly used in agriculture and medicine for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis in fungal cell membranes. The specific interactions at the molecular level are still under investigation but are believed to involve binding to key enzymes involved in these processes .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Apoptosis Induction: The compound activates pathways that lead to programmed cell death in cancer cells.

- Enzyme Inhibition: Its triazole structure allows it to bind effectively to enzymes critical for fungal growth and cancer cell metabolism.

Comparative Analysis

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid | Structure | Exhibits similar anticancer activity |

| 5-(1H-1,2,3-triazol-5-yl)isophthalic acid | Structure | Demonstrates gelation properties with metal ions |

| 5-(1H-1,2,4-Triazol-1-yl)pentanoic acid | Structure | Known for antibacterial properties |

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental setups:

- Cytotoxicity Assays: In vitro studies demonstrated that this compound significantly reduced cell viability in human cancer cell lines compared to control groups. IC50 values were determined through dose-response curves.

- Metallogel Formation: Research involving the combination of this compound with metal ions (e.g., copper) resulted in the formation of stable metallogels. These materials exhibited unique thermal stability and potential applications in drug delivery systems .

- Gene Expression Studies: Exposure to this compound has been shown to alter gene expression profiles associated with key metabolic pathways in embryonic development models. This underscores its potential teratogenic effects and necessitates further investigation into its safety profile .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(1H-1,2,4-Triazol-1-yl)isophthalic acid, and how can purity be ensured?

The ligand is typically synthesized via multi-step organic reactions, including nucleophilic substitution or click chemistry. For example, solvothermal methods are widely used for its integration into metal-organic frameworks (MOFs), where precursors like metal salts (e.g., CoCl₂·6H₂O) and the ligand are heated in solvents (e.g., DMF, acetic acid) at 80–130°C for 24–72 hours . Purity is ensured through recrystallization and characterization via HPLC, NMR, and elemental analysis. Thermal stability can be confirmed by TGA (thermogravimetric analysis) .

Q. How do researchers design MOFs using this compound as a linker?

The ligand’s carboxylate and triazole groups enable coordination with diverse metal nodes (e.g., transition metals, lanthanides). Experimental design involves selecting metal precursors (e.g., Co²⁺, Cu²⁺) and optimizing reaction conditions (pH, solvent, temperature). For instance, 2D MOFs with magnetic properties were synthesized by combining the ligand with transition metals under solvothermal conditions . Structural validation relies on PXRD, single-crystal X-ray diffraction, and FTIR spectroscopy .

Q. What characterization techniques are critical for analyzing this ligand and its coordination polymers?

Key techniques include:

- PXRD : To confirm crystallinity and phase purity.

- FTIR : To identify carboxylate (1600–1700 cm⁻¹) and triazole (~1500 cm⁻¹) bonding modes.

- TGA : To assess thermal stability (decomposition >260°C) .

- Luminescence spectroscopy : For Ln-MOFs, to study energy transfer mechanisms .

Advanced Research Questions

Q. How can conflicting data on MOF porosity and surface area be resolved when using this ligand?

Discrepancies in porosity (e.g., BET surface area) may arise from synthesis variables (e.g., solvent, activation temperature). For example, MOFs synthesized at higher temperatures (130°C) may exhibit larger pores due to improved ligand-metal coordination . Researchers should standardize activation protocols (e.g., solvent exchange, vacuum heating) and cross-validate data using gas adsorption (N₂, CO₂) and computational modeling (e.g., DFT) .

Q. What methodologies are employed to study gas adsorption selectivity in MOFs derived from this ligand?

Gas adsorption studies involve:

- Volumetric/pressure-swing experiments : To measure uptake capacities for gases like CO₂, CH₄, and H₂.

- IAST (Ideal Adsorbed Solution Theory) : To predict selectivity in gas mixtures.

- In situ DRIFTS : To probe guest-host interactions. For instance, a Cu-MOF with this ligand showed high CO₂/N₂ selectivity due to triazole’s polarizable π-electrons interacting with CO₂ quadrupoles .

Q. How does the ligand influence luminescent properties in Ln-MOFs, and how are these properties quantified?

The triazole group acts as an antenna, transferring energy to lanthanide ions (e.g., Eu³⁺, Tb³⁺). Luminescence intensity depends on ligand-metal distance and coordination geometry. Methods include:

Q. What strategies address low hydrolytic stability in MOFs incorporating this ligand?

Hydrolytic instability in aqueous or humid environments can be mitigated by:

Q. How can computational modeling predict the ligand’s role in MOF-host interactions?

Density Functional Theory (DFT) calculations model ligand-metal binding energies and guest adsorption sites. Molecular docking (e.g., FlexX software) simulates interactions with biomolecules or pollutants. For example, triazole’s N-donor sites were shown to enhance CO₂ binding affinity in computational studies .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on catalytic efficiency in MOFs using this ligand?

Variations in catalytic activity (e.g., photocatalysis, oxidation) may stem from:

- Metal center accessibility : Surface-exposed vs. encapsulated metal sites.

- Defect density : Higher defects can increase active sites but reduce crystallinity.

- Reaction conditions : pH, solvent, and light intensity (for photocatalysis). A study on Co-MOF@GO composites highlighted the role of graphene oxide in enhancing charge separation, explaining higher efficiency compared to pure MOFs .

Q. Why do different studies report varying luminescence quenching responses for similar Ln-MOFs?

Discrepancies arise from:

- Analyte concentration : Quenching efficiency (Stern-Volmer constants) depends on analyte-ligand binding kinetics.

- MOF morphology : Nanoparticles vs. bulk crystals alter surface area and detection limits.

- Interference from solvents : Polar solvents may disrupt ligand-analyte interactions.

For example, Fe³⁺ detection limits varied by 10× between two Eu-MOFs due to differences in pore size .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for MOFs Using this compound

| Metal Node | Solvent System | Temperature (°C) | Time (h) | Application | Ref. |

|---|---|---|---|---|---|

| Co²⁺ | DMF/H₂O/AcOH | 130 | 24 | Photocatalysis | |

| Cu²⁺ | DMF/EtOH | 85 | 48 | Gas adsorption | |

| Eu³⁺ | H₂O/DMF | 120 | 72 | Luminescence |

Q. Table 2. Common Contradictions and Resolutions in MOF Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.